molecular formula C14H20N2O2 B7509948 N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide

N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide

Número de catálogo B7509948
Peso molecular: 248.32 g/mol
Clave InChI: NRIJADTTWWETRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for a variety of neurological disorders, including epilepsy, addiction, and cognitive impairment. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibition of neural activity and potential therapeutic effects.

Mecanismo De Acción

N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide acts as a potent inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide increases the levels of GABA in the brain, leading to enhanced inhibition of neural activity. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neural activity and maintaining the balance between excitation and inhibition in the brain. By increasing the levels of GABA, N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide has the potential to modulate neural activity and potentially treat a variety of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide have been studied extensively in preclinical models. In animal studies, N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced inhibition of neural activity. This effect has been associated with anticonvulsant, anxiolytic, and antinociceptive effects, as well as potential for the treatment of addiction and cognitive impairment. In clinical trials, N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide has been shown to be well-tolerated and to have potential for the treatment of epilepsy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models, allowing for the development of robust experimental protocols. However, there are also limitations to the use of N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide in laboratory experiments. It has a relatively short half-life in vivo, which can make it challenging to maintain consistent levels of the drug over time. Additionally, the effects of N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide on neural activity may be context-dependent and may vary depending on the specific experimental conditions.

Direcciones Futuras

There are several potential future directions for research on N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide. One area of interest is the development of novel formulations or delivery methods that could enhance the stability and duration of the drug's effects in vivo. Another area of interest is the exploration of the potential therapeutic applications of N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide for a variety of neurological disorders, including addiction, cognitive impairment, and anxiety disorders. Finally, there is potential for the development of new drugs based on the structure of N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide that could have enhanced potency or selectivity for GABA transaminase inhibition.

Métodos De Síntesis

N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, which is then converted to N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide through a series of reactions. The synthesis of N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide has been described in several publications, including a patent application filed by the drug's developers.

Aplicaciones Científicas De Investigación

N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide has been the subject of extensive preclinical and clinical research aimed at evaluating its potential therapeutic applications. In preclinical studies, N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide has been shown to have anticonvulsant, anxiolytic, and antinociceptive effects, as well as potential for the treatment of addiction and cognitive impairment. Clinical trials have been conducted to evaluate the safety and efficacy of N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide in patients with epilepsy, and additional trials are ongoing to explore its potential for other indications.

Propiedades

IUPAC Name

N-cyclohexyl-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(11-5-3-2-4-6-11)14(17)12-9-13(18-15-12)10-7-8-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIJADTTWWETRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.